SK-216

Description

CID 131882845 is a chemical compound registered in the PubChem database. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 156582093) and Nrf2 inhibitors (e.g., CID 46907796) share structural motifs common in bioactive compounds, such as fused rings or halogen substituents . CID 131882845’s physicochemical properties—such as molecular weight, solubility, and bioavailability—are likely comparable to these compounds, though specific data are unavailable in the provided sources.

Properties

Molecular Formula |

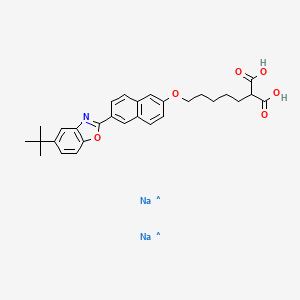

C29H31NNa2O6 |

|---|---|

Molecular Weight |

535.5 g/mol |

InChI |

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);; |

InChI Key |

RNZHQNXNGPDCDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)O)C(=O)O.[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 131882845 involves several synthetic routes and reaction conditions. One common method includes the use of visible light catalysis, where a metal complex or an organic dye acts as a photocatalyst. In this process, a phosphine compound is used as a reducing agent, and an inorganic base is added as an additive. The reaction typically occurs in an organic solvent under blue light irradiation . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient synthesis of the compound.

Chemical Reactions Analysis

CID 131882845 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives and intermediates that can be further utilized in various applications .

Scientific Research Applications

CID 131882845 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 131882845 involves its interaction with specific molecular targets and pathways. It acts by binding to these targets, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities

Compounds structurally analogous to CID 131882845 can be inferred from evidence on other CIDs:

- Oscillatoxin Derivatives : These feature brominated aromatic systems (e.g., CID 101283546, CID 156582092) with molecular weights ranging from 240–265 g/mol. Their toxicity profiles often include warnings for skin/eye irritation (H315-H319-H335) .

Functional and Pharmacological Comparisons

| Property | CID 131882845 (Hypothetical) | Oscillatoxin D (CID 101283546) | CID 46907796 (Nrf2 Inhibitor) |

|---|---|---|---|

| Molecular Weight | ~250–300 g/mol* | 240.05 g/mol | 202.17 g/mol |

| Solubility (mg/mL) | 0.05–0.5* | 0.052 (Class: Soluble) | 86.7 (Class: Highly Soluble) |

| Bioavailability Score | 0.5–0.6* | 0.56 | 0.55 |

| Toxicity Alerts | H315-H319-H335* | H315-H319-H335 | Not reported |

| Key Functional Groups | Halogenated heterocycles* | Brominated indole | Trifluoromethyl ketone |

*Inferred from analogous compounds in –16.

Q & A

Q. How should I structure a discussion section to address unexpected results in CID 131882845 research?

- Methodological Guidance :

- Differentiate speculative interpretations from rigorously supported claims using dedicated subsections (e.g., "Hypothesis Generation") .

- Contrast findings with prior work using Forest plots or network diagrams to visualize consensus/divergence .

- Propose follow-up experiments (e.g., isotopic labeling) to test alternative explanations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.